7-Aminooctanoic acid
Description
7-Aminooctanoic acid (C₈H₁₇NO₂) is an 8-carbon straight-chain carboxylic acid with an amino group (-NH₂) at the seventh carbon position. It is a non-proteinogenic amino acid and has garnered attention for its role as an inhibitor of 7-keto-8-aminopelargonic acid synthase (KAPAS), a critical enzyme in the biotin biosynthesis pathway in plants and microorganisms . By disrupting this pathway, 7-aminooctanoic acid exhibits herbicidal properties, making it a candidate for agricultural applications . Its molecular weight is approximately 159.23 g/mol, and its structure allows it to mimic intermediates in biotin metabolism, leading to competitive enzyme inhibition .
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
7-aminooctanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-7(9)5-3-2-4-6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |
InChI Key |
KMEQXYJELYYJGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Aminooctanoic acid can be synthesized through several methods. One common approach involves the amidomalonate synthesis, which begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of the amino acid .
Industrial Production Methods: Industrial production of amino acids, including 7-aminooctanoic acid, often involves the reaction of halogenated carboxylic acid esters with a metal cyanate in the presence of an alcohol, followed by acidic saponification of the urethane carbonic acid formed . This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Aminooctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reductive amination can be performed using reducing agents like sodium borohydride.
Substitution: SN2 reactions with primary alkyl halides are common in the synthesis of amino acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
7-Aminooctanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of bioactive compounds and in the study of reaction mechanisms.
Industry: 7-Aminooctanoic acid is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-aminooctanoic acid involves its incorporation into peptides and other molecules, where it can enhance their hydrophobicity and biological activity. The amino group allows for direct conjugation to peptides, improving their antimicrobial properties . The molecular targets and pathways involved include interactions with bacterial cell membranes, leading to increased permeability and cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 7-aminooctanoic acid and related compounds:
2.3. Physicochemical Properties
- Solubility: 7-Aminooctanoic acid and 7-aminoheptanoic acid are polar due to their amino and carboxylic acid groups, favoring aqueous solubility. Methyl 7-aminoheptanoate HCl is more lipophilic, enhancing cellular uptake . N-Fmoc-8-Aminooctanoic acid is highly hydrophobic, suited for organic-phase synthesis .
- Thermal Stability: Branched-chain compounds like 7-methyloctanoic acid exhibit lower melting points than straight-chain analogs due to reduced molecular packing efficiency .
2.4. Research Findings
- Herbicidal Efficacy: 7-Aminooctanoic acid completely inhibited Arabidopsis thaliana seed germination at concentrations >63 µM and caused plant death at 125 g·ha⁻¹ in foliar treatments .
- Enzyme Inhibition: In vitro assays showed 7-aminooctanoic acid derivatives (e.g., 6,7-diaminooctanoic acid) had IC₅₀ values ~20 µM against KAPAS, indicating potent inhibition . Shorter-chain analogs may require higher concentrations for similar effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
